7-(2-aminoethyl)-2-azepanone oxalate
Description
7-(2-Aminoethyl)-2-azepanone oxalate is a nitrogen-containing heterocyclic compound featuring a seven-membered azepanone ring (a cyclic amide/ketone analog) with a 2-aminoethyl substituent at the 7-position and an oxalate counterion. This structure confers unique physicochemical properties, such as enhanced water solubility due to the protonable amino group and the ionic oxalate salt. The oxalate salt may improve crystallinity and stability, facilitating purification and storage .
Properties
IUPAC Name |
7-(2-aminoethyl)azepan-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2H2O4/c9-6-5-7-3-1-2-4-8(11)10-7;3-1(4)2(5)6/h7H,1-6,9H2,(H,10,11);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKPCXCPEIZMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(C1)CCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key attributes of 7-(2-aminoethyl)-2-azepanone oxalate and analogous compounds from literature:
*Calculated based on structural formula (C₈H₁₅N₂O·C₂H₂O₄).
Structural and Functional Differences
- Ring Heteroatom: The target compound contains a nitrogen atom in the azepanone ring, unlike 7-hexyl-2-oxepanone, which is an oxygen-containing lactone .
- Substituents: The 2-aminoethyl group in the target compound contrasts with the hexyl chain in 7-hexyl-2-oxepanone and the diphenyl/ester groups in the diazepanone derivative . The aminoethyl substituent may enhance aqueous solubility and reactivity in nucleophilic reactions.
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